molecular formula C20H28O4 B1179581 Sodium sulfonates CAS No. 133272-42-1

Sodium sulfonates

Cat. No.: B1179581
CAS No.: 133272-42-1
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Description

Sodium sulfonates (R-SO₃⁻Na⁺) are organosulfur compounds characterized by a sulfonate group (-SO₃⁻) bonded to an organic moiety (R), typically an alkyl or aryl chain. These compounds are widely utilized in industrial and biological applications due to their amphiphilic properties, thermal stability, and solubility in polar solvents . Key applications include:

  • Surfactants and emulsifiers in detergents, lubricants, and metalworking fluids .
  • Corrosion inhibitors in oilfield chemicals .
  • Intermediates in pharmaceutical and agrochemical synthesis .

Their physicochemical behavior, such as polarity and low volatility, makes them challenging to analyze via gas chromatography (GC), necessitating specialized derivatization methods .

Properties

CAS No.

133272-42-1

Molecular Formula

C20H28O4

Synonyms

Sodium sulfonates

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Structural and Functional Group Differences
Compound Formula Functional Group Key Structural Features
Sodium sulfonate R-SO₃⁻Na⁺ Sulfonate (-SO₃⁻) Organic R group bonded to sulfonate anion
Sulfate SO₄²⁻ Sulfate (-SO₄²⁻) Inorganic anion; no organic R group
Sulfonamide R-SO₂-NR₁R₂ Sulfonamide Sulfonyl group bonded to amine
Sulfinic acid R-SO₂H Sulfinic acid Sulfinyl group (-SO₂) with one hydroxyl
Sulfonyl chloride R-SO₂Cl Sulfonyl chloride Reactive intermediate for sulfonate synthesis

Key Observations :

  • Sulfonates vs. This distinction impacts their environmental mobility; sulfonates exhibit higher hydrophilicity but lower biodegradability than sulfates .
  • Sulfonamides : Differ by replacing the sulfonate’s oxygen with an amine group, enhancing their use in drug design (e.g., antibiotics) .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties
Property Sodium Sulfonates Sulfates Sulfonamides
Solubility in water High (polar groups) Very high Moderate
Thermal stability High (stable up to 200°C) Moderate Variable
Volatility Low Non-volatile Low
Reactivity Mild (anionic) Inert High (nucleophilic)

Research Findings :

  • This compound require derivatization (e.g., methylation) for GC analysis due to their polarity and low volatility .
  • Sulfates, being inorganic, lack the organic R group, reducing their utility in micelle formation but enhancing roles in detergents and fertilizers .
Table 3: Application-Specific Performance
Compound Key Applications Performance Metrics
This compound - Surfactants in enhanced oil recovery (EOR)
- Corrosion inhibition
- SDBS (sodium dodecylbenzenesulfonate) reduces oil-water interfacial tension by 90%
- Inhibit sulfate-reducing bacteria at 0.8% concentration
Sulfonamides - Antibiotics (e.g., sulfadiazine)
- Agrochemistry
- Broad-spectrum antimicrobial activity
Sulfinates - Synthesis of sulfones and sulfonamides - High yield (>80%) in alkene functionalization

Notable Contrasts:

  • Sulfonates vs. Sulfonamides : Sulfonamides’ amine group enables hydrogen bonding, critical for drug-receptor interactions, whereas sulfonates excel in ionic interactions (e.g., surfactant micelles) .
  • Environmental Impact : Sulfonates persist in aquatic systems due to stability, while sulfates contribute to eutrophication .

Challenges :

  • Sulfonate synthesis often requires harsh conditions (e.g., SO₃ gas), whereas sulfonamides can be synthesized under milder, catalytic protocols .

Q & A

Q. How can sodium sulfonate photodegradation pathways be elucidated for environmental remediation studies?

  • Methodological Answer : Use UV-vis spectroscopy coupled with LC-MS/MS to track intermediate formation under controlled light exposure. Perform radical trapping experiments (e.g., with tert-butanol for hydroxyl radicals) to identify dominant degradation mechanisms .

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